![molecular formula C20H18O B11850950 1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one CAS No. 111787-59-8](/img/structure/B11850950.png)
1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone is an organic compound with the molecular formula C20H18O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a phenyl group attached to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction may produce alcohols
Aplicaciones Científicas De Investigación
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact mechanisms and molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanol: A reduced form of the compound with an alcohol group instead of an ethanone group.
2-(1-Methyl-1H-naphtho(1,2-d)thiazol-2-ylidene)-1-phenyl-ethanone: A structurally similar compound with a thiazole ring.
Uniqueness
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
111787-59-8 |
|---|---|
Fórmula molecular |
C20H18O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-[2-[(3-methylnaphthalen-2-yl)methyl]phenyl]ethanone |
InChI |
InChI=1S/C20H18O/c1-14-11-16-7-3-4-8-17(16)12-19(14)13-18-9-5-6-10-20(18)15(2)21/h3-12H,13H2,1-2H3 |
Clave InChI |
CDOSWHXAQJPZMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C=C1CC3=CC=CC=C3C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



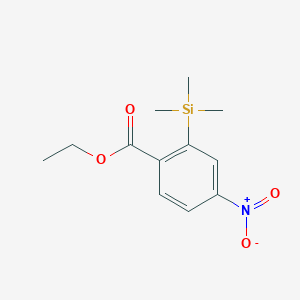
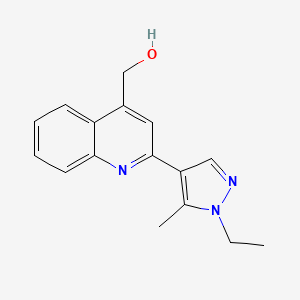
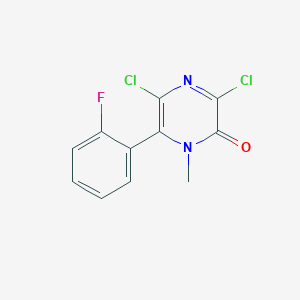
![Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11850889.png)
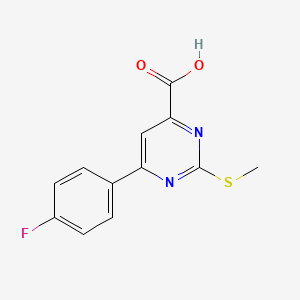

![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)

![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
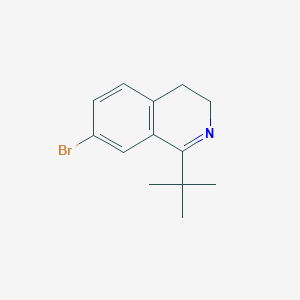
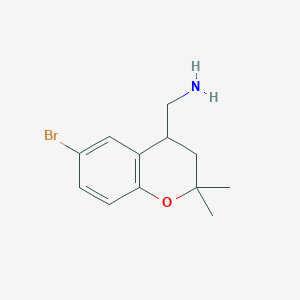
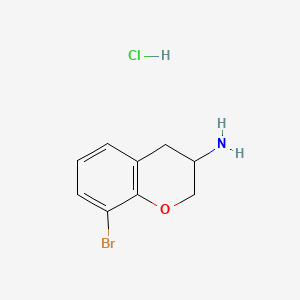
![Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11850959.png)
